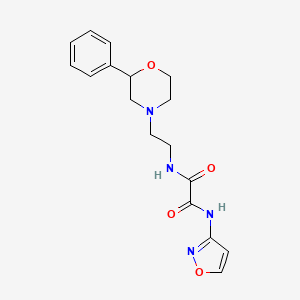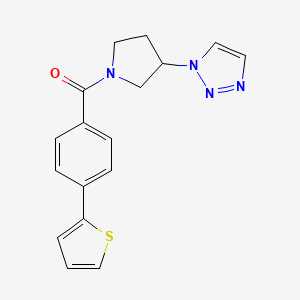![molecular formula C14H15NO3 B2384063 Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1638766-95-6](/img/structure/B2384063.png)
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound . It is part of the family of sterically constrained amino acids, which are used in chemistry, biochemistry, and drug design .
Synthesis Analysis
The synthesis of similar compounds involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another method involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C14H15NO3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reduction of a nitrile intermediate with lithium aluminum hydride .Aplicaciones Científicas De Investigación
1. Neuropharmacological Studies
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate derivatives have shown significant potential in neuropharmacological research. For instance, derivatives of this compound have been studied for their serotonin 5-HT1A and 5-HT2A receptor affinities. These studies have revealed the influence of the spacer between the amide fragment and 4-arylpiperazine moiety, as well as the size of the cycloalkyl ring at the 3-position of the pyrrolidine-2,5-dione ring in functional 5-HT1A/5-HT2A properties. This has implications for understanding and developing treatments for neurological and psychiatric disorders, where serotonin receptors are often key targets (Obniska et al., 2006).
2. Gastrointestinal Research
Research has also explored the effects of derivatives of this compound in gastrointestinal activity. For example, studies have assessed the efficacy of certain derivatives as 5-HT4 receptor antagonists, contributing to understanding their potential in regulating gastrointestinal motility and secretions. Such research is crucial for developing new treatments for gastrointestinal disorders, including those involving altered motility and secretion (Banner et al., 1996).
3. Potential in Cardiometabolic Diseases
Certain derivatives have been synthesized and evaluated for their potential in treating cardiometabolic diseases like hypertension and diabetes. For example, studies have synthesized novel potassium channel opener prodrugs with this compound derivatives aiming for a slow onset of action and prolonged duration, crucial characteristics for managing chronic conditions such as hypertension (Horino et al., 2000).
4. Role in Learning and Memory
Compounds related to this compound have been implicated in cognitive processes. Studies on compounds like BIMU1, which acts on 5-HT4 receptors, have shown that they can significantly improve associative memory in animal models. This line of research opens doors for developing potential treatments for memory-related disorders or cognitive impairment (Marchetti-Gauthier et al., 1997).
5. Applications in Drug Development
The complex structure of this compound and its derivatives offer unique chemical properties that are beneficial in drug development. For instance, these compounds are utilized in the synthesis of prodrugs, which are designed to improve the bioavailability and pharmacokinetics of therapeutic agents. This aspect is crucial for enhancing the efficacy and safety profile of new drugs (Shimojima et al., 1985).
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-6-7-14(12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEVOQYGZZXHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)


![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)


![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)

![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)
